(3-methyl-1H-pyrazol-5-yl)methanol

描述

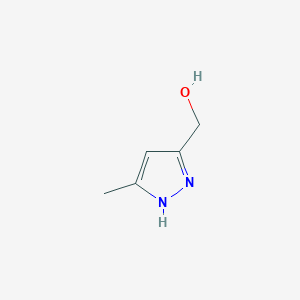

Structure

3D Structure

属性

IUPAC Name |

(5-methyl-1H-pyrazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-4-2-5(3-8)7-6-4/h2,8H,3H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYDSMFCVIJNHEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17607-71-5 | |

| Record name | (3-methyl-1H-pyrazol-5-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Structure Elucidation of (3-methyl-1H-pyrazol-5-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of (3-methyl-1H-pyrazol-5-yl)methanol, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of public experimental data, this document combines established chemical principles with predicted spectroscopic data to serve as a practical reference for researchers. It includes a detailed, generalized protocol for its synthesis, predicted analytical data for structural confirmation, and an illustrative representation of a potential biological mechanism of action. This guide is intended to facilitate further research and application of this pyrazole derivative in drug discovery and development.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and kinase inhibitory effects. The subject of this guide, this compound, possesses the core pyrazole scaffold with functional groups that make it an attractive building block for the synthesis of more complex molecules. Its structural elucidation is fundamental to understanding its chemical properties and potential therapeutic applications.

Physicochemical Properties

This compound is a small molecule with the following key properties:

| Property | Value |

| Molecular Formula | C₅H₈N₂O |

| Molecular Weight | 112.13 g/mol |

| CAS Numbers | 17607-71-5, 29004-73-7[1][2] |

| Appearance | Predicted: White to off-white solid |

| Solubility | Predicted: Soluble in methanol, ethanol, and DMSO |

Synthesis and Experimental Protocol

The synthesis of this compound can be achieved through the reduction of a corresponding carboxylic acid ester, such as ethyl 3-methyl-1H-pyrazole-5-carboxylate. This is a common and effective method for converting esters to primary alcohols.

Reaction Scheme

Figure 1. Synthesis of this compound.

Experimental Protocol

Disclaimer: This is a generalized protocol and has not been experimentally validated for this specific compound. It should be adapted and optimized under appropriate laboratory conditions.

Materials:

-

Ethyl 3-methyl-1H-pyrazole-5-carboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

-

Deionized water

-

Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of lithium aluminum hydride (1.5 eq.) in anhydrous THF under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve ethyl 3-methyl-1H-pyrazole-5-carboxylate (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the flask back to 0 °C.

-

Carefully quench the reaction by the slow, dropwise addition of deionized water (volume equivalent to the mass of LiAlH₄ used), followed by the addition of a 15% aqueous NaOH solution (same volume as the water), and finally, more deionized water (3 times the initial volume of water).

-

Alternatively, quench by the slow addition of a saturated aqueous solution of sodium potassium tartrate and stir vigorously until the gray suspension turns into a clear solution with a white precipitate.

-

Filter the resulting precipitate through a pad of Celite® and wash the filter cake thoroughly with ethyl acetate.

-

Combine the filtrate and the washings, and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure this compound.

Structure Elucidation Data

Disclaimer: The following spectroscopic data are predicted based on the chemical structure of this compound and are intended for illustrative purposes. Experimental verification is required for definitive structural assignment.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 (broad s) | Singlet (broad) | 1H | N-H |

| ~6.0 (s) | Singlet | 1H | C4-H |

| ~4.5 (s) | Singlet | 2H | -CH₂OH |

| ~3.5 (t) | Triplet | 1H | -OH |

| ~2.2 (s) | Singlet | 3H | -CH₃ |

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | C5 |

| ~145 | C3 |

| ~100 | C4 |

| ~55 | -CH₂OH |

| ~10 | -CH₃ |

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 112.06 | [M]⁺ (Molecular Ion) |

| 95.06 | [M - OH]⁺ |

| 81.05 | [M - CH₂OH]⁺ |

Potential Biological Activity and Signaling Pathway

The diagram below illustrates a generic kinase inhibition pathway, which represents a plausible mechanism of action for pyrazole derivatives.

Figure 2. Hypothesized kinase inhibition pathway.

Conclusion

This technical guide provides a foundational understanding of the structure, synthesis, and potential biological relevance of this compound. Although based in part on predicted data due to a lack of comprehensive public experimental results, the information presented herein offers a valuable starting point for researchers. The provided synthetic protocol and predicted spectroscopic data can guide the practical synthesis and characterization of this compound, paving the way for further investigation into its biological activities and potential as a lead compound in drug discovery. Experimental validation of the data presented in this guide is a critical next step for advancing the study of this promising pyrazole derivative.

References

(3-methyl-1H-pyrazol-5-yl)methanol CAS number and properties

CAS Numbers: 17607-71-5, 29004-73-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (3-methyl-1H-pyrazol-5-yl)methanol, a heterocyclic alcohol belonging to the pyrazole class of compounds. This document consolidates available data on its chemical and physical properties, outlines a putative synthesis pathway, and discusses the potential for biological activity based on related structures.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₈N₂O | [2][3] |

| Molecular Weight | 112.13 g/mol | [2][3] |

| CAS Number | 17607-71-5 | [2][4] |

| 29004-73-7 | [3][5] | |

| Physical Form | Solid | [1] |

| Purity | Typically ≥95% | [1] |

| Storage Conditions | 2-8 °C | [2] |

Synthesis

A detailed, experimentally validated protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, based on established pyrazole synthesis methodologies, a plausible synthetic route can be proposed. The most common and direct method for forming the pyrazole ring is the condensation reaction between a 1,3-dicarbonyl compound and hydrazine.[6][7] To obtain the desired substitution pattern, a suitable β-keto aldehyde or a protected hydroxymethyl ketone could be employed.

A potential synthetic pathway could involve the reduction of a corresponding carboxylic acid or ester, such as 3-methyl-1H-pyrazole-5-carboxylic acid.

Putative Synthesis Workflow

Caption: Proposed synthesis of this compound.

General Experimental Considerations for Pyrazole Synthesis

-

Reaction of Hydrazine with 1,3-Dicarbonyls: A general procedure involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound in a suitable solvent like ethanol or acetic acid. The reaction mixture is often heated to drive the condensation and cyclization.[8]

-

Work-up and Purification: Typical work-up procedures involve removal of the solvent under reduced pressure, followed by purification of the crude product. Common purification techniques include recrystallization or column chromatography on silica gel.[9]

Biological Activity and Potential Applications

While there is no specific pharmacological data available for this compound in the scientific literature, the pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds.[10][11] Pyrazole derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[6][11][12]

One of the most notable drugs containing a pyrazole core is Celecoxib , a selective COX-2 inhibitor used for the treatment of arthritis and pain.[3] The structural similarity of this compound to the core of such drugs suggests that it could serve as a valuable building block in the synthesis of novel therapeutic agents.

Potential Signaling Pathway Involvement

Given the prevalence of pyrazole derivatives as enzyme inhibitors, it is plausible that this compound or its derivatives could interact with various enzymatic pathways. For instance, pyrazole-containing compounds have been investigated as inhibitors of kinases, which are crucial regulators of cell signaling.

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

This compound is a pyrazole derivative with potential applications in medicinal chemistry and drug discovery. While specific experimental data on its properties and biological activity are currently limited, its structural features suggest it could be a valuable synthon for the development of novel bioactive molecules. Further research is warranted to fully characterize this compound and explore its pharmacological potential.

References

- 1. (5-methyl-1H-pyrazol-3-yl)methanol | 29004-73-7 [sigmaaldrich.com]

- 2. vibrantpharma.com [vibrantpharma.com]

- 3. scbt.com [scbt.com]

- 4. pschemicals.com [pschemicals.com]

- 5. 29004-73-7|this compound|BLD Pharm [bldpharm.com]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ias.ac.in [ias.ac.in]

- 8. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]

- 9. mdpi.com [mdpi.com]

- 10. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives | MDPI [mdpi.com]

(3-methyl-1H-pyrazol-5-yl)methanol molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides core chemical information for (3-methyl-1H-pyrazol-5-yl)methanol, a heterocyclic compound of interest in medicinal chemistry and proteomics research.[1] The data presented is essential for experimental design, analytical characterization, and computational modeling.

Molecular and Physical Properties

The fundamental molecular attributes of this compound have been determined and are summarized below. This data is critical for accurate reagent preparation, reaction stoichiometry, and analytical data interpretation.

| Property | Value |

| Molecular Formula | C5H8N2O[1][2] |

| Molecular Weight | 112.13 g/mol [1][2] |

Experimental Protocols & Methodologies

This section is not applicable to the determination of the molecular formula and weight, which are calculated based on the compound's validated chemical structure. The formula is derived by counting the number of atoms of each element in the molecule. The molecular weight is calculated by summing the atomic weights of all atoms present in the molecular formula.

Logical Relationships

The relationship between the chemical name, its structure, and its molecular properties is foundational in chemical sciences. The systematic name "this compound" defines a unique chemical structure, from which the molecular formula and subsequently the molecular weight can be unequivocally determined.

Caption: Relationship between chemical identity and properties.

References

An In-depth Technical Guide on the Solubility of (3-methyl-1H-pyrazol-5-yl)methanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (3-methyl-1H-pyrazol-5-yl)methanol in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on predicted solubility based on analogous compounds and outlines detailed experimental protocols for determining its solubility. This guide is intended to be a valuable resource for researchers and professionals in drug development and chemical synthesis.

Introduction to this compound

This compound is a heterocyclic compound featuring a pyrazole ring, a functional group of significant interest in medicinal chemistry due to its wide range of biological activities. The solubility of this compound is a critical parameter, influencing its utility in synthesis, formulation, and as a potential therapeutic agent. The presence of both a hydrogen bond donor (-OH group and N-H in the pyrazole ring) and acceptor (N atoms in the pyrazole ring) suggests a nuanced solubility profile across various organic solvents.

Predicted Solubility Profile

General Solubility Trends for Pyrazoles:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Pyrazole and its derivatives generally exhibit good solubility in alcohols.[1][2] This is attributed to the ability of the pyrazole ring and the hydroxyl group to form hydrogen bonds with the solvent molecules.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is expected in polar aprotic solvents, which can effectively solvate the molecule through dipole-dipole interactions.[2]

-

Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is predicted to be low in non-polar solvents due to the polar nature of the this compound molecule.[2]

-

Water: Pyrazole itself has limited solubility in water.[1] The presence of the methanol group in the target compound may slightly increase its aqueous solubility compared to the parent pyrazole.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Hydrogen bonding interactions between the solute's -OH and N-H groups and the solvent's -OH group. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions. |

| Halogenated | Dichloromethane, Chloroform | Moderate to High | Moderate polarity allows for favorable interactions. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Low to Moderate | Lower polarity compared to other polar solvents. |

| Aromatic Hydrocarbons | Toluene, Benzene | Low | Mismatch in polarity between the polar solute and non-polar solvent. |

| Aliphatic Hydrocarbons | Hexane, Cyclohexane | Very Low | Significant difference in polarity leading to poor solute-solvent interactions. |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in various organic solvents. This protocol is based on the widely accepted shake-flask method.

3.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials.

-

To each vial, add a known volume (e.g., 5 mL) of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid transferring solid particles, it is recommended to first centrifuge the vials and then draw the supernatant, or use a syringe fitted with a filter.

-

-

Quantification:

-

Dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by taking the dilution factor into account. The solubility is typically expressed in mg/mL or mol/L.

-

3.3. Diagram of Experimental Workflow

Caption: Workflow for determining the solubility of this compound.

Logical Relationships in Synthesis

While specific signaling pathways involving this compound are not well-documented, understanding its synthesis is crucial for its application. A general synthesis approach for pyrazole derivatives often involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. The following diagram illustrates a conceptual workflow for the synthesis of a substituted pyrazole.

Caption: Conceptual synthesis pathway for substituted pyrazoles.

Conclusion

This technical guide provides a framework for understanding and determining the solubility of this compound in organic solvents. While quantitative data is sparse, the provided predictions based on chemical structure and the detailed experimental protocol offer a solid foundation for researchers. The outlined methodologies and workflows are designed to be directly applicable in a laboratory setting, aiding in the successful use of this compound in research and development.

References

Spectroscopic and Structural Characterization of (3-methyl-1H-pyrazol-5-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-methyl-1H-pyrazol-5-yl)methanol is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the pyrazole scaffold in pharmacologically active molecules. A thorough understanding of its structural and spectroscopic properties is fundamental for its application in synthesis and as a molecular building block. This technical guide provides a summary of the expected spectroscopic data (NMR, IR, MS) for this compound, based on established principles of spectroscopy and data from analogous compounds. Detailed, generalized experimental protocols for acquiring this data are also presented. Due to the lack of publicly available experimental spectra for this specific molecule, this guide serves as a predictive resource to aid researchers in its identification and characterization.

Introduction

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. The functionalization of this heterocycle allows for the exploration of vast chemical space to modulate biological activity. This compound, with its methyl and hydroxymethyl substituents, represents a versatile building block for further chemical elaboration. Accurate characterization of this molecule is the first critical step in its use for drug discovery and development. This document outlines the expected spectroscopic signature of this compound and provides standardized protocols for its empirical verification.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11-13 | broad singlet | 1H | N-H |

| ~6.0 | singlet | 1H | C4-H (pyrazole ring) |

| ~4.5 | singlet | 2H | -CH₂OH |

| ~3.5 | broad singlet | 1H | -OH |

| ~2.2 | singlet | 3H | -CH₃ |

Note: Chemical shifts are predictions and may vary depending on the solvent and concentration. The N-H and O-H protons are exchangeable and may not always be observed.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~148 | C3 (pyrazole ring) |

| ~140 | C5 (pyrazole ring) |

| ~105 | C4 (pyrazole ring) |

| ~55 | -CH₂OH |

| ~12 | -CH₃ |

Note: These are approximate chemical shifts. Actual values will depend on the experimental conditions.

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3600 | Broad, Strong | O-H stretch (alcohol) |

| 3100-3300 | Medium | N-H stretch |

| 2850-3000 | Medium | C-H stretch (aliphatic) |

| ~1550 | Medium | C=N stretch (pyrazole ring) |

| ~1450 | Medium | C=C stretch (pyrazole ring) |

| 1000-1250 | Strong | C-O stretch (primary alcohol) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 112.06 | [M]⁺ (Molecular Ion) |

| 113.07 | [M+H]⁺ |

| 135.05 | [M+Na]⁺ |

| 95.06 | [M+H-H₂O]⁺ |

Note: The molecular formula is C₅H₈N₂O, with a molecular weight of 112.13 g/mol . The values presented are for the most abundant isotopes.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the low natural abundance of ¹³C, a greater number of scans will be required. Proton decoupling is typically used to simplify the spectrum to singlets for each unique carbon.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. The resulting spectrum should be phased and baseline corrected. Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm). For ¹H NMR, integrate the signals to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) FT-IR, place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal.

-

Sample Preparation (KBr Pellet): Alternatively, grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal or a pure KBr pellet. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

-

Sample Spectrum Acquisition: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, spectra are collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent, such as methanol or acetonitrile.[1] Further dilute this stock solution to a final concentration in the low µg/mL to ng/mL range.[1]

-

Ionization: Introduce the sample into the mass spectrometer. Electron Impact (EI) is a common method for small, volatile molecules and would likely produce the parent molecular ion and various fragments.[2][3] Electrospray Ionization (ESI) is a softer ionization technique that would likely yield the protonated molecule, [M+H]⁺.[1]

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum. For high-resolution mass spectrometry (HRMS), the exact mass can be determined, which allows for the confirmation of the elemental composition.

Workflow and Visualization

The synthesis and characterization of a novel or known compound like this compound follows a logical progression. The workflow ensures the identity and purity of the synthesized material before its use in further applications.

Caption: A logical workflow for the synthesis and spectroscopic characterization of a chemical compound.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data for this compound, which is essential for its unambiguous identification in a research and development setting. The included generalized experimental protocols offer a standardized approach for the acquisition of NMR, IR, and MS data. The provided workflow illustrates the logical progression from synthesis to structural confirmation. While awaiting the publication of definitive experimental spectra, this guide serves as a valuable resource for scientists working with this versatile pyrazole derivative.

References

The Diverse Biological Activities of Pyrazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole, a five-membered heterocyclic aromatic compound containing two adjacent nitrogen atoms, serves as a versatile scaffold in medicinal chemistry.[1] Its unique structural features allow for diverse substitutions, leading to a wide array of derivatives with significant biological activities.[1][2] This has made the pyrazole nucleus a "privileged scaffold" in drug discovery, with several pyrazole-containing drugs successfully reaching the market. Notable examples include the anti-inflammatory drug celecoxib, the erectile dysfunction medication sildenafil, and the anti-obesity agent rimonabant.[1] This technical guide provides a comprehensive overview of the prominent biological activities of pyrazole derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic potential. The guide includes summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to aid researchers in the exploration and development of novel pyrazole-based therapeutics.

Anticancer Activity

Pyrazole derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action, including the inhibition of protein kinases, induction of apoptosis, and disruption of cell cycle progression.[3][4] Numerous studies have reported the cytotoxic effects of novel pyrazole compounds against a range of cancer cell lines.

Quantitative Data for Anticancer Activity

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

| Pyrazole Benzothiazole Hybrid (Compound 25) | HT29, PC3, A549, U87MG | 3.17 - 6.77 µM | [3] |

| Pyrazolo[4,3-c]pyridine Derivative (Compound 41) | MCF7, HepG2 | 1.937, 3.695 µg/mL | [3] |

| Pyrazole Carbaldehyde Derivative (Compound 43) | MCF7 | 0.25 µM | [3] |

| Indole-Pyrazole Derivative (Compound 33) | HCT116, MCF7, HepG2, A549 | < 23.7 µM | [3] |

| Indole-Pyrazole Derivative (Compound 34) | HCT116, MCF7, HepG2, A549 | < 23.7 µM | [3] |

Signaling Pathways in Cancer

Many pyrazole derivatives exert their anticancer effects by targeting key signaling pathways involved in cell growth, proliferation, and survival. The PI3K/Akt/mTOR and NF-κB pathways are two of the most critical cascades often dysregulated in cancer.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that promotes cell survival and proliferation.[5] Pyrazole derivatives have been shown to inhibit components of this pathway, leading to decreased cancer cell viability.[6]

NF-κB Signaling Pathway

The NF-κB signaling pathway plays a critical role in inflammation and cancer by promoting the transcription of pro-inflammatory and anti-apoptotic genes.[7] Some pyrazole derivatives have been found to inhibit this pathway, thereby reducing inflammation and inducing apoptosis in cancer cells.[8][9]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10][11][12][13]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 0.1% NP40 in isopropanol with 4 mM HCl)

-

96-well microplate

-

Multi-channel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[10]

-

-

Compound Treatment:

-

Prepare serial dilutions of the pyrazole derivative in complete medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound.

-

Include a vehicle control (medium with the solvent used to dissolve the compound) and a negative control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[14]

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

-

Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Activity

Pyrazole derivatives have been reported to exhibit a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[16][17]

Quantitative Data for Antimicrobial Activity

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Thiazolo-pyrazole derivative (17) | Methicillin-resistant Staphylococcus aureus (MRSA) | 4 | [18] |

| Pyrazole-thiazole hybrid (10) | Staphylococcus aureus | 1.9 - 3.9 | [18] |

| Imidazo-pyridine substituted pyrazole (18) | Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Salmonella typhimurium | <1 | [18] |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a) | Staphylococcus aureus, Bacillus subtilis, Klebsiella pneumoniae, Escherichia coli | 62.5 - 125 | [17] |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a) | Candida albicans, Aspergillus flavus | 2.9 - 7.8 | [17] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][19][20][21]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Sterile 96-well microplates

-

Test compound (pyrazole derivative)

-

Positive control antibiotic

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum:

-

Culture the microorganism on a suitable agar plate overnight.

-

Prepare a suspension of the microorganism in sterile broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

-

Dilute the standardized inoculum to the final required concentration (e.g., 5 x 10^5 CFU/mL).

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the pyrazole derivative in a suitable solvent.

-

Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate.[20]

-

-

Inoculation and Incubation:

-

Inoculate each well (except for the sterility control) with the prepared microbial suspension.[19]

-

Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).[19]

-

Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[21]

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity or measure the optical density using a microplate reader.

-

The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[19]

-

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented, with celecoxib being a prime example of a successful pyrazole-based anti-inflammatory drug.[8][22] These compounds often exert their effects by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2.[14]

Quantitative Data for Anti-inflammatory Activity

| Compound/Derivative | Assay | Inhibition/Effect | Reference |

| Celecoxib | COX-2 Inhibition | ~30-fold more potent than for COX-1 | |

| Etoricoxib | COX-2 Inhibition | 106 times more potent than for COX-1 | |

| Valdecoxib and Rofecoxib | COX-2 Inhibition | ~300 times more potent than for COX-1 |

Signaling Pathway in Inflammation

The anti-inflammatory action of many pyrazole derivatives is mediated through the inhibition of the COX-2 enzyme, which is responsible for the synthesis of prostaglandins, key mediators of inflammation.[10]

COX-2 Pathway of Prostaglandin Synthesis

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to assess the anti-inflammatory activity of test compounds.[15][20][23][24][25][26][27]

Materials:

-

Wistar or Sprague-Dawley rats

-

Carrageenan solution (1% in sterile saline)

-

Test compound (pyrazole derivative)

-

Positive control (e.g., Indomethacin)

-

Plethysmometer or digital calipers

-

Oral gavage needles

Procedure:

-

Animal Acclimatization and Grouping:

-

Acclimatize the rats to the laboratory conditions for at least one week.

-

Divide the animals into groups (e.g., vehicle control, positive control, and test compound groups).

-

-

Compound Administration:

-

Administer the pyrazole derivative, vehicle, or positive control to the respective groups, typically via oral gavage, 30-60 minutes before carrageenan injection.[23]

-

-

Induction of Edema:

-

Measurement of Paw Edema:

-

Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[25]

-

-

Data Analysis:

-

Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group at each time point.

-

Antiviral Activity

Several pyrazole derivatives have been investigated for their antiviral properties against a range of viruses, including both RNA and DNA viruses.[5][28][29][30]

Quantitative Data for Antiviral Activity

| Compound/Derivative | Virus | Assay | EC50/IC50 | Reference |

| Hydrazone 6 | Newcastle disease virus (NDV) | Protection Assay | 100% protection | [5] |

| Pyrazolopyrimidine derivative 7 | Newcastle disease virus (NDV) | Protection Assay | 95% protection | [5] |

| Hydroxyquinoline-pyrazole candidates | SARS-CoV-2, MERS-CoV, HCoV-229E | Plaque Reduction Assay | Potent inhibition at lower concentrations | [28] |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques.[2][18][21][24][31][32][33][34]

Materials:

-

Susceptible host cell line (e.g., Vero cells)

-

Virus stock

-

Cell culture medium

-

Test compound (pyrazole derivative)

-

Overlay medium (containing agar or methylcellulose)

-

Staining solution (e.g., crystal violet)

-

Multi-well plates

Procedure:

-

Cell Seeding:

-

Seed the host cells in multi-well plates and incubate until a confluent monolayer is formed.[21]

-

-

Virus Neutralization and Infection:

-

Overlay and Incubation:

-

After a viral adsorption period, remove the inoculum and add the overlay medium to restrict the spread of the virus.[21]

-

Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

-

-

Plaque Visualization and Counting:

-

Fix the cells and stain them with a staining solution.

-

Count the number of plaques in each well.[32]

-

-

Data Analysis:

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

-

Determine the EC50 or IC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.

-

Antidiabetic Activity

Pyrazole derivatives have also emerged as promising candidates for the development of antidiabetic agents, with some compounds showing hypoglycemic effects in animal models.[12][34]

Quantitative Data for Antidiabetic Activity

| Compound/Derivative | Assay | Effect | Reference |

| Pyrazolo[3,4-b]pyridine derivatives (7a-d, f-h) | α-amylase inhibition | IC50: 5.10 - 5.21 µM | |

| Pyrazole-3-one with sulphonamide derivative (Compound 4) | Alloxan-induced diabetic rats | Most potent hypoglycemic activity in the series |

Experimental Protocol: Alloxan-Induced Diabetes in Rats

Alloxan is a chemical that selectively destroys pancreatic β-cells, inducing a state of diabetes in experimental animals.[4][18]

Materials:

-

Wistar or Sprague-Dawley rats

-

Alloxan monohydrate

-

Sterile normal saline

-

Glucometer and test strips

-

Test compound (pyrazole derivative)

-

Standard antidiabetic drug (e.g., metformin)

Procedure:

-

Induction of Diabetes:

-

Fast the rats overnight or for a specific period (e.g., 30-36 hours).

-

Administer a single intraperitoneal injection of alloxan (e.g., 150 mg/kg) dissolved in cold sterile saline.

-

Provide the rats with a 5% glucose solution for the next 24 hours to prevent fatal hypoglycemia.

-

-

Confirmation of Diabetes:

-

After 48-72 hours, measure the fasting blood glucose levels. Rats with blood glucose levels above a certain threshold (e.g., 200 mg/dL) are considered diabetic.[4]

-

-

Compound Treatment and Monitoring:

-

Divide the diabetic rats into groups (e.g., diabetic control, standard drug, and test compound groups).

-

Administer the pyrazole derivative and the standard drug orally for a specified period (e.g., 14-21 days).

-

Monitor blood glucose levels and body weight at regular intervals throughout the treatment period.

-

-

Data Analysis:

-

Compare the blood glucose levels and body weight changes in the treated groups with the diabetic control group to evaluate the antidiabetic efficacy of the pyrazole derivative.

-

Conclusion

The pyrazole scaffold represents a highly valuable and versatile platform for the design and development of novel therapeutic agents. The diverse biological activities of pyrazole derivatives, including their anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic properties, underscore their immense potential in medicinal chemistry. The quantitative data, detailed experimental protocols, and visualizations of key signaling pathways provided in this technical guide are intended to serve as a valuable resource for researchers and scientists. Continued exploration of the structure-activity relationships and mechanisms of action of pyrazole derivatives will undoubtedly lead to the discovery of new and improved drugs for a wide range of diseases.

References

- 1. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]

- 2. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. texaschildrens.org [texaschildrens.org]

- 9. researchgate.net [researchgate.net]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 12. NF-κB Signaling Pathway Diagram [scispace.com]

- 13. atcc.org [atcc.org]

- 14. broadpharm.com [broadpharm.com]

- 15. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 16. Induction of Diabetes Mellitus Using Alloxan in Sprague Dawley Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Broth Microdilution | MI [microbiology.mlsascp.com]

- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 19. bioagilytix.com [bioagilytix.com]

- 20. protocols.io [protocols.io]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 24. inotiv.com [inotiv.com]

- 25. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 26. NF-κB - Wikipedia [en.wikipedia.org]

- 27. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 28. An Overview of the Conventional and Novel Methods Employed for SARS-CoV-2 Neutralizing Antibody Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 29. bio-protocol.org [bio-protocol.org]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

- 32. banglajol.info [banglajol.info]

- 33. researchgate.net [researchgate.net]

- 34. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3,5-Substituted Pyrazoles: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Among its various substituted forms, 3,5-disubstituted pyrazoles have garnered significant attention due to their versatile synthesis and broad spectrum of pharmacological activities. This technical guide provides a comprehensive review of the synthesis, biological evaluation, and mechanisms of action of this important class of compounds, with a focus on providing actionable data and protocols for researchers in drug discovery and development.

Synthetic Methodologies

The construction of the 3,5-disubstituted pyrazole scaffold can be achieved through several robust and versatile synthetic strategies. The choice of method often depends on the desired substitution pattern, substrate availability, and desired reaction conditions.

Knorr Pyrazole Synthesis

The Knorr synthesis is a classical and widely used method for the preparation of pyrazoles, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] The reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, followed by cyclization and dehydration.[1][2]

General Experimental Protocol: Knorr Pyrazole Synthesis [2][3]

-

Reaction Setup: In a round-bottom flask or a 20-mL scintillation vial, combine the 1,3-dicarbonyl compound (1.0 equivalent) and the hydrazine derivative (1.0-1.2 equivalents).

-

Solvent and Catalyst: Add a suitable solvent such as ethanol or 1-propanol. For acid catalysis, add a few drops of glacial acetic acid.[2][3]

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 100°C) with stirring for 1-3 hours.[2][3] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture. If a precipitate forms, it can be collected by vacuum filtration. Alternatively, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[2]

Microwave-Assisted Knorr Pyrazole Synthesis:

Microwave irradiation can significantly reduce reaction times and improve yields.[4]

-

Procedure: Combine the 1,3-dicarbonyl compound, hydrazine derivative, and a few drops of acetic acid in a microwave-safe vessel. Irradiate in a microwave reactor at a set temperature (e.g., 100-120°C) for a short duration (e.g., 45-120 seconds). Work-up and purification follow standard procedures.

Ultrasound-Assisted Knorr Pyrazole Synthesis:

Sonication provides an alternative energy source for promoting the reaction.

-

Procedure: In a suitable vessel, dissolve the chalcone (an α,β-unsaturated ketone precursor to a 1,3-dicarbonyl) and thiosemicarbazide in ethanol with KOH. Irradiate the mixture in an ultrasonic bath. This method offers good yields and short reaction times.[5][6]

1,3-Dipolar Cycloaddition

This powerful and atom-economical method involves the [3+2] cycloaddition of a 1,3-dipole, typically a diazo compound, with a dipolarophile, such as an alkyne or an alkene.[7][8] This approach offers high regioselectivity in many cases.

General Experimental Protocol: 1,3-Dipolar Cycloaddition of Diazo Compounds with Alkynes [7][9]

-

Generation of Diazo Compound (in situ): Diazo compounds can be hazardous to handle and are often generated in situ. A common method involves the reaction of a tosylhydrazone with a base.

-

Reaction Setup: In a reaction vessel, dissolve the alkyne (1.0 equivalent) in a suitable solvent.

-

Cycloaddition: Add the diazo compound (or its precursors for in situ generation) to the alkyne solution. The reaction can often be performed by heating the mixture. Catalyst-free versions of this reaction are possible, particularly with α-diazocarbonyl substrates, by simply heating the neat mixture.[7][9]

-

Work-up and Purification: After the reaction is complete, the product can be isolated by removing the solvent and purified by column chromatography or recrystallization. For solvent-free reactions, purification may sometimes be unnecessary.[9]

Multicomponent Reactions (MCRs)

MCRs offer a highly efficient route to complex molecules in a single step by combining three or more starting materials. Several MCRs have been developed for the synthesis of 3,5-disubstituted pyrazoles.

General Experimental Protocol: Three-Component Synthesis of Pyrazoles [10][11]

-

Reaction Setup: In a single reaction vessel, combine the aldehyde (1.0 equivalent), a 1,3-dicarbonyl compound (1.0 equivalent), and a hydrazine derivative (1.0 equivalent).

-

Catalyst and Solvent: A variety of catalysts can be employed, including Lewis acids, organocatalysts, or even catalyst-free under certain conditions.[11] Environmentally benign solvents like water or ethanol are often used.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux. Microwave or ultrasound irradiation can also be applied to accelerate the reaction.[8][10]

-

Work-up and Isolation: The product often precipitates from the reaction mixture and can be isolated by simple filtration. Further purification can be achieved by recrystallization.

Quantitative Data on Biological Activities

The 3,5-disubstituted pyrazole scaffold is a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities. The following tables summarize key quantitative data for some of these activities.

Anticancer Activity

Many 3,5-disubstituted pyrazoles have demonstrated potent cytotoxic effects against various cancer cell lines.

| Compound Class | Target Cell Line | IC50 (µM) | Reference |

| Pyrazole-indole hybrids | HepG2 | 6.1 - 7.9 | [12] |

| Pyrazole-indole hybrids | HCT-116, MCF-7, A549 | Moderate to excellent | [12] |

| Indenopyrazoles | K562, MCF-7, A549 | 0.021 - 1.7 | [13] |

| Pyrazole Benzothiazole Hybrids | HT29, PC3, A549, U87MG | 3.17 - 6.77 | [10] |

| Pyrazolo[1,5-a]pyrimidines (CDK2 inhibitors) | MCF7, HepG2, A549, Caco2 | 10.05 - 29.95 | [10] |

| Novel Pyrazole (PTA-1) | MDA-MB-231 | ~10 | [11] |

Anti-inflammatory Activity

A significant number of 3,5-disubstituted pyrazoles exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.

| Compound Class | Target | IC50 (µM) | Reference |

| Pyrazole-pyridazine hybrids | COX-2 | 1.15 - 56.73 | [7] |

| Pyrazole-pyridazine hybrids (Trimethoxy derivatives) | COX-2 | 1.15 - 1.50 | [7] |

| Diaryl pyrazoles | COX-2 | Comparable to Celecoxib | [14] |

Antimicrobial and Antiviral Activity

The pyrazole scaffold has also been incorporated into agents with activity against various pathogens.

| Compound Class | Organism/Virus | MIC/EC50 | Reference |

| 3,5-Diaryl-1H-pyrazoles | Staphylococcus aureus | MIC: 8 µg/mL | [2] |

| Pyrazole-1-carbothiohydrazide derivatives | Bacteria and Fungi | MIC: 2.9 - 125 µg/mL | [15] |

| Pyrazoline derivatives | Yellow Fever Virus (YFV) | Low micromolar EC50 | [16] |

| Pyrazoline derivatives | SARS-CoV-2 Mpro | IC50: 0.16 µM | [17] |

| 3-Methyl-1,5-diphenyl-1H-pyrazole derivatives | Herpes Simplex Virus type-1 (HSV-1) | IC50 < Acyclovir | [[“]] |

Activity against Neurological Disorders

Certain 3,5-disubstituted pyrazoles have shown potential in targeting enzymes and pathways implicated in neurological disorders.

| Compound Class | Target | IC50 (nM) | Reference |

| 3,5-Diaryl-2-pyrazoline 1-carbothioamides | Acetylcholinesterase (AChE) | 23.47 | [19] |

| 4-(3-(2,5-Difluorophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydropyrazol-1-yl)benzenesulfonamide | Acetylcholinesterase (AChE) | 6.36 | [20] |

| Pyrazoline derivatives | Monoamine Oxidase A (MAO-A) | 578.1 - 5619 | [21] |

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which 3,5-disubstituted pyrazoles exert their effects is crucial for rational drug design. Several key signaling pathways have been identified as targets for this class of compounds.

Inhibition of Cyclooxygenase (COX) Pathway

Many anti-inflammatory pyrazoles function as inhibitors of COX enzymes, which are central to the production of prostaglandins involved in pain and inflammation.

Caption: Selective inhibition of COX-2 by 3,5-disubstituted pyrazoles.

Targeting Kinase Signaling in Cancer

Dysregulation of protein kinase activity is a hallmark of cancer. Pyrazole derivatives have been developed as potent inhibitors of various kinases involved in cancer cell proliferation and survival.

Caption: Inhibition of key kinase signaling pathways by pyrazole derivatives.

Inhibition of Tubulin Polymerization

Some novel pyrazole compounds exert their anticancer effects by interfering with microtubule dynamics, which are essential for cell division.

Caption: Disruption of microtubule dynamics by pyrazole-based tubulin inhibitors.

Experimental Workflows in Drug Discovery

The discovery and development of novel 3,5-disubstituted pyrazole-based drugs often follow a structured workflow, from initial screening to lead optimization.

High-Throughput Screening Cascade for Kinase Inhibitors

The following diagram illustrates a typical workflow for identifying and characterizing pyrazole-based kinase inhibitors.

Caption: A typical drug discovery workflow for pyrazole-based kinase inhibitors.

Conclusion

3,5-Disubstituted pyrazoles represent a privileged scaffold in medicinal chemistry, offering a remarkable combination of synthetic accessibility and diverse biological activity. The synthetic methodologies outlined in this guide, from the classical Knorr synthesis to modern multicomponent reactions, provide a robust toolkit for the generation of extensive compound libraries. The quantitative biological data presented herein underscore the potential of these compounds in a variety of therapeutic areas, including oncology, inflammation, infectious diseases, and neurology. Furthermore, the elucidation of their mechanisms of action and the signaling pathways they modulate provides a rational basis for future drug design and optimization efforts. This technical guide serves as a valuable resource for researchers and scientists, aiming to facilitate the discovery and development of the next generation of pyrazole-based therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological evaluation of 3,5-substituted pyrazoles as possible antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01378A [pubs.rsc.org]

- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review - Arabian Journal of Chemistry [arabjchem.org]

- 9. researchgate.net [researchgate.net]

- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibitors of Yellow Fever Virus replication based on 1,3,5-triphenyl-4,5-dihydropyrazole scaffold: Design, synthesis and antiviral evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. consensus.app [consensus.app]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Technical Guide: (3-methyl-1H-pyrazol-5-yl)methanol and the Pyrazole Scaffold

For Researchers, Scientists, and Drug Development Professionals

Introduction to (3-methyl-1H-pyrazol-5-yl)methanol

This compound is a heterocyclic organic compound belonging to the pyrazole family. Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms. This structural motif is of significant interest in medicinal chemistry and materials science due to its diverse biological activities and synthetic versatility. While specific, in-depth research on this compound is limited, it is recognized as a valuable chemical intermediate. This guide provides an overview of its known properties and places it within the broader context of pyrazole derivatives, for which a wealth of scientific literature exists.

Synonyms and Chemical Identifiers

A clear identification of chemical compounds is crucial for research and development. The following table summarizes the primary synonyms and identifiers for this compound.

| Identifier Type | Value |

| Primary Name | This compound |

| Synonym | (5-methyl-1H-pyrazol-3-yl)methanol |

| CAS Number | 17607-71-5[1] |

| MDL Number | MFCD00159583[1] |

| Molecular Formula | C5H8N2O[1] |

| Molecular Weight | 112.13 g/mol [1] |

The Pyrazole Scaffold in Drug Discovery and Development

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[2][3] Derivatives of pyrazole have been extensively investigated and have shown a wide range of pharmacological activities.

Biological Activities of Pyrazole Derivatives

Research has demonstrated that various substituted pyrazoles exhibit significant biological effects, including:

-

Anti-inflammatory Activity: Pyrazole derivatives are well-known for their anti-inflammatory properties. A prominent example is Celecoxib, a selective COX-2 inhibitor, which contains a pyrazole core.[4][5]

-

Anticancer Activity: Numerous studies have reported the potential of pyrazole-containing compounds as anticancer agents.[3] They have been shown to induce apoptosis and inhibit cell cycle progression in various cancer cell lines.

-

Antimicrobial Activity: The pyrazole scaffold is a key component in the development of new antibacterial and antifungal agents.[2][6]

-

Kinase Inhibition: Pyrazole derivatives have been successfully developed as inhibitors of various protein kinases, which are crucial targets in cancer therapy and other diseases.[7]

Due to the limited specific data on this compound, the following table summarizes representative biological activities of various pyrazole derivatives to illustrate the potential of this chemical class.

| Compound Class | Biological Activity | Example Data | Reference |

| Pyrazole Derivatives | Antioxidant | IC50 = 0.98 µmol/mL (DPPH assay) for an ethyl 3-Aryl-2-cyano-3-(3-hydroxy-5-methyl-1H-pyrazol-4-yl) propanoate derivative | [6] |

| Pyrazole Derivatives | Antibacterial (S. aureus) | MIC = 1.25 µmol/mL for an ethyl 3-Aryl-2-cyano-3-(3-hydroxy-5-methyl-1H-pyrazol-4-yl) propanoate derivative | [6] |

| Pyrazole Derivatives | Anticancer (Human Tumor Cell Lines) | Compound 1a (a Celecoxib derivative) showed significant anticancer activity | [4] |

Note: The data presented above are for pyrazole derivatives and not for this compound itself.

Signaling Pathways

While no specific signaling pathways involving this compound have been elucidated in the available literature, the broader class of pyrazole-based kinase inhibitors is known to interact with various signaling cascades critical in cell proliferation and survival, such as the MAPK/ERK pathway. The general mechanism involves competitive binding to the ATP-binding site of the target kinase, thereby inhibiting its downstream signaling.

Synthesis and Experimental Protocols

General Synthesis of Pyrazole Derivatives

A common method for synthesizing the pyrazole ring is through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. The following workflow illustrates a general synthetic route.

Example Experimental Protocol: Synthesis of a Pyrazole Derivative

The following is a representative protocol for the synthesis of a pyrazole derivative, adapted from the literature on pyrazole synthesis. This protocol is for illustrative purposes and would require optimization for the specific synthesis of this compound.

-

Reaction Setup: A solution of a 1,3-dicarbonyl compound (1.0 mmol) and a hydrazine derivative (1.0 mmol) is prepared in a suitable solvent such as ethanol (10 mL) in a round-bottomed flask.

-

Catalyst Addition: A catalytic amount of an acid or base may be added if required.

-

Reaction: The reaction mixture is stirred at room temperature or heated under reflux for a specified time, with the progress monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography.

Example Experimental Protocol: In Vitro Antibacterial Assay (Broth Microdilution Method)

This protocol describes a general method for assessing the antibacterial activity of a compound.

-

Preparation of Bacterial Inoculum: A suspension of the test bacteria is prepared in a suitable broth to a standardized concentration (e.g., 10^5 CFU/mL).

-

Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: The bacterial inoculum is added to each well of the microtiter plate.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

This compound is a pyrazole derivative with potential as a synthetic building block. While direct biological data for this specific molecule is scarce, the broader pyrazole class of compounds exhibits a remarkable range of biological activities, making them a continued focus of research in drug discovery. The synthetic versatility of the pyrazole scaffold allows for the generation of diverse libraries of compounds for screening and development. Further investigation into the specific properties and applications of this compound is warranted to fully understand its potential.

References

- 1. vibrantpharma.com [vibrantpharma.com]

- 2. Synthesis of novel pyrazolone candidates with studying some biological activities and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]

- 4. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]

- 7. researchgate.net [researchgate.net]

Health and Safety Information for (3-methyl-1H-pyrazol-5-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available health and safety information for (3-methyl-1H-pyrazol-5-yl)methanol (CAS No. 17607-71-5). Due to the limited availability of data specific to this compound, information from closely related pyrazole derivatives has been included to provide a more comprehensive overview of potential hazards. All laboratory work should be conducted by trained professionals in a well-ventilated area with appropriate personal protective equipment.

Chemical Identification and Physical Properties

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 3-Methyl-5-(hydroxymethyl)pyrazole, 5-Methyl-1H-pyrazole-3-methanol |

| CAS Number | 17607-71-5[1][2][3][4] |

| Molecular Formula | C5H8N2O[3][4] |

| Molecular Weight | 112.13 g/mol [4] |

| Appearance | Colorless liquid[1] |

| Solubility | Soluble in water and common organic solvents[1] |

Hazard Identification and Classification

Based on available data, this compound is classified as an irritant.

GHS Hazard Statements:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Signal Word: Warning

Pictogram:

Toxicological Summary

| Compound | Test | Species | Route | Dose/Concentration | Result | Reference |

| 3-Methyl-1-phenyl-2-pyrazoline-5-one | Acute toxicity | Not specified | Oral | - | Harmful if swallowed (H302) | [5] |

| 4-Methylpyrazole | Long-term study (38 weeks) | Rat | Oral (in drinking water) | Not specified | No observed impairment of liver or kidney function; no clinical symptoms of toxicity. | [6][7] |

| Pyrazole Derivatives (general) | Cytotoxicity (Brine Shrimp Lethality Assay) | Brine Shrimp | - | IC50: 19.50 - 38 ppm | Varying degrees of cytotoxicity observed. | [8] |

First Aid Measures

In the event of exposure to this compound, the following first aid procedures are recommended:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[9]

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[9]

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[10]

-

Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[11]

Handling and Storage

-

Handling: Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat. Use only in a well-ventilated area. Avoid breathing vapor or mist. Avoid contact with eyes, skin, and clothing. Wash thoroughly after handling.[9][12]

-

Storage: Store in a tightly closed container. Store in a cool, dry, well-ventilated area away from incompatible substances.[10]

Potential Signaling Pathways and Mechanisms of Toxicity of Pyrazole Derivatives

While the specific mechanism of toxicity for this compound has not been elucidated, studies on other pyrazole derivatives suggest several potential pathways:

-

Inhibition of Alcohol Dehydrogenase (ADH): Some pyrazoles, such as 4-methylpyrazole, are potent inhibitors of ADH.[6][13] This is the basis for the use of fomepizole (4-methylpyrazole) as an antidote for methanol and ethylene glycol poisoning. By inhibiting ADH, it prevents the metabolic conversion of these alcohols to their toxic metabolites.

-

Modulation of Oxidative Stress: Certain pyrazole derivatives have been shown to exhibit both antioxidant and pro-oxidant effects, depending on the concentration and cellular environment. These effects can be mediated through the regulation of NADPH oxidase and mitochondrial respiration.[14]

-

Enzyme Inhibition: Various pyrazole-containing pharmaceuticals act by inhibiting specific enzymes, such as PARP and JAK.[15] While these are therapeutic actions, off-target enzyme inhibition could be a potential mechanism of toxicity.

Below are diagrams illustrating a general experimental workflow for cytotoxicity testing and a simplified representation of the role of ADH in methanol toxicity, which can be inhibited by certain pyrazoles.

Experimental Protocols for Hazard Evaluation

Detailed experimental protocols for the safety evaluation of this compound are not publicly available. However, based on studies of other pyrazole derivatives, the following general methodologies are commonly employed.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method for assessing cell metabolic activity and is widely used to measure the cytotoxicity of chemical compounds.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

General Protocol:

-

Cell Seeding: Plate cells (e.g., HepG2, MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Brine Shrimp Lethality Assay

This is a simple, rapid, and low-cost preliminary toxicity screening method.

Principle: The assay determines the lethal concentration of a compound to brine shrimp (Artemia salina) nauplii. A positive correlation has been found between brine shrimp toxicity and cytotoxicity in some human cancer cell lines.

General Protocol:

-

Hatching of Brine Shrimp: Hatch brine shrimp eggs in artificial seawater under constant illumination and aeration for approximately 48 hours.

-

Preparation of Test Solutions: Prepare various concentrations of this compound in artificial seawater.

-

Exposure: Transfer a specific number of brine shrimp nauplii (e.g., 10-15) into vials containing the test solutions. Include a negative control (seawater only).

-

Incubation: Incubate the vials for 24 hours under illumination.

-

Counting of Survivors: After 24 hours, count the number of surviving nauplii in each vial.

-

Data Analysis: Calculate the percentage of mortality for each concentration. Determine the LC50 value (the concentration that causes 50% mortality) using probit analysis or other statistical methods.[8]

References

- 1. chembk.com [chembk.com]

- 2. chemical-label.com [chemical-label.com]

- 3. pschemicals.com [pschemicals.com]

- 4. vibrantpharma.com [vibrantpharma.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. Pyrazoles as inhibitors of alcohol oxidation and as important tools in alcohol research: an approach to therapy against methanol poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyrazoles as inhibitors of alcohol oxidation and as important tools in alcohol research: an approach to therapy against methanol poisoning. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 8. researchgate.net [researchgate.net]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. pnas.org [pnas.org]

- 14. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrazole Scaffold in Proteomics: A Technical Guide to Unlocking Target Engagement and Pathway Modulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous FDA-approved drugs and clinical candidates.[1][2] Its derivatives are particularly prominent as kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[2][3][4] The compound (3-methyl-1H-pyrazol-5-yl)methanol) , while commercially available for proteomics research, exists in the scientific literature primarily as a structural motif within this broader, highly active class of molecules.[5] This guide explores the significant potential of the pyrazole scaffold in proteomics research, using this compound as a foundational structure for hypothetical proteomics applications. We will delve into the methodologies for target identification, summarize quantitative data for various pyrazole derivatives, and provide detailed experimental workflows and pathway diagrams to empower researchers in their drug discovery efforts.

The Pyrazole Scaffold as a Privileged Structure in Kinase Inhibition